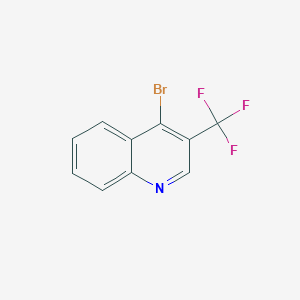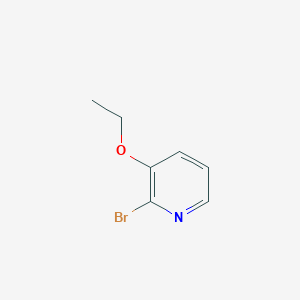
2-ブロモ-3-エトキシピリジン
概要
説明
2-Bromo-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO. It features a pyridine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 3-position. This compound is a liquid at room temperature and is primarily used in research and development settings.
科学的研究の応用
2-Bromo-3-ethoxypyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .
Mode of Action
Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.
Result of Action
Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of 2-Bromo-3-ethoxypyridine would depend on the nature of these compounds and their interactions with biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Bromo-3-ethoxypyridine and its interactions with biological targets
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. One common method includes the reaction of 3-ethoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for 2-Bromo-3-ethoxypyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-Bromo-3-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products:
類似化合物との比較
- 2-Bromo-3-methoxypyridine
- 2-Bromo-3-fluoropyridine
- 2-Bromo-3-chloropyridine
Comparison: 2-Bromo-3-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ethoxy group can undergo hydrolysis to form alcohols, which is not possible with halogen-substituted analogs. Additionally, the presence of the ethoxy group can influence the compound’s solubility and boiling point .
特性
IUPAC Name |
2-bromo-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXDUVZKACDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442737 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-54-2 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?
A: When 2-bromo-3-ethoxypyridine is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

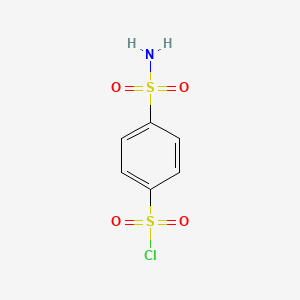

![4-[2-(Methylamino)ethyl]aniline](/img/structure/B1278489.png)
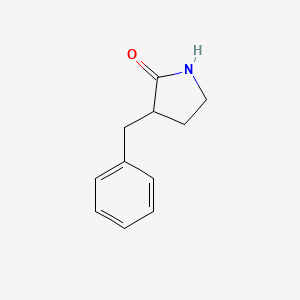
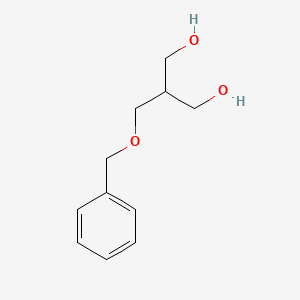
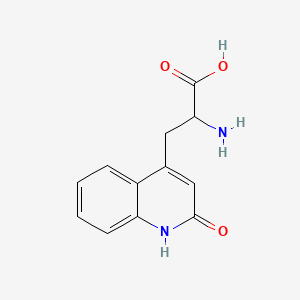

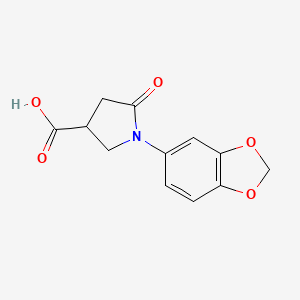
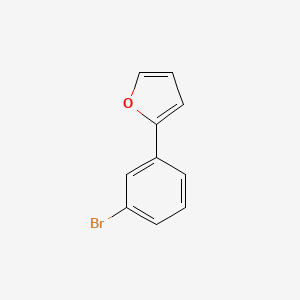
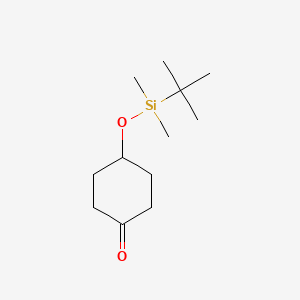


![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
